An In-depth Technical Guide to 11-trans-Leukotriene C4: Discovery, Synthesis, and Biological Function
An In-depth Technical Guide to 11-trans-Leukotriene C4: Discovery, Synthesis, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-trans-Leukotriene C4 (11-trans-LTC4), a significant isomer of the pro-inflammatory mediator Leukotriene C4 (LTC4). Discovered in the context of research on the slow-reacting substance of anaphylaxis (SRS-A), 11-trans-LTC4 has emerged as a biologically active lipid mediator with potency comparable to its cis-isomer. This document details the discovery of 11-trans-LTC4, its biosynthesis from arachidonic acid via the 5-lipoxygenase pathway, and delves into both chemical and enzymatic synthesis methodologies. Furthermore, it outlines the signaling pathways initiated by 11-trans-LTC4 through its interaction with cysteinyl leukotriene (CysLT) receptors and presents key quantitative data on its biological activity. Detailed experimental protocols for synthesis and analysis are provided to facilitate further research and development in this area.
Discovery and Biological Significance
The journey to understanding 11-trans-LTC4 is intrinsically linked to the initial discovery of leukotrienes as key components of the slow-reacting substance of anaphylaxis (SRS-A), a potent mediator of asthma and allergic reactions.[1] Leukotrienes are metabolites of arachidonic acid formed via the 5-lipoxygenase (5-LO) pathway.[2] The primary cysteinyl leukotriene, LTC4, is synthesized by the conjugation of Leukotriene A4 (LTA4) with reduced glutathione, a reaction catalyzed by the pivotal enzyme Leukotriene C4 synthase (LTC4S).[3]
11-trans-Leukotriene C4 is a naturally occurring geometric isomer of LTC4, differing in the configuration of the double bond at the C-11 position.[2][4] It can be formed through a temperature-dependent isomerization of LTC4 and is also produced endogenously in smaller quantities relative to LTC4 by certain immune cells, such as human mast cells and equine eosinophils, when stimulated.[4][5] Notably, studies have demonstrated that 11-trans-LTC4 is nearly equipotent to LTC4 in inducing contractions of guinea pig ileum and lung parenchyma, highlighting its biological relevance as a pro-inflammatory mediator.[4]
Biosynthesis of 11-trans-Leukotriene C4
The biosynthesis of 11-trans-LTC4 follows the same initial enzymatic cascade as LTC4, originating from the liberation of arachidonic acid from the cell membrane. The key steps are outlined below:
-
Arachidonic Acid Release: Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and hydrolyzes membrane phospholipids to release arachidonic acid.
-
Formation of LTA4: Arachidonic acid is then converted to the unstable epoxide intermediate, Leukotriene A4 (LTA4), by 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP).[3]
-
Formation of LTC4: Leukotriene C4 synthase (LTC4S), an 18 kDa integral membrane protein, catalyzes the conjugation of LTA4 with glutathione to form LTC4.[1]
-
Isomerization to 11-trans-LTC4: 11-trans-LTC4 can then be formed from the spontaneous, temperature-dependent isomerization of the 11-cis double bond in LTC4 to a trans configuration. Certain cell types can also directly produce 11-trans-LTC4.[4][5]
Synthesis of 11-trans-Leukotriene C4
Chemical Synthesis
The total chemical synthesis of leukotrienes, including their isomers, has been a significant area of research, pioneered by chemists such as E.J. Corey. The synthesis of 11-trans-LTC4 typically involves the stereoselective construction of the eicosanoid backbone with the desired trans configuration at the C-11 double bond, followed by the introduction of the glutathione moiety.
A general synthetic strategy involves the preparation of a key intermediate, the methyl ester of LTA4 or its isomers.[6] This can be achieved through various routes, often utilizing acetylenic intermediates. The epoxide of the LTA4 methyl ester is then opened by a protected glutathione derivative, followed by deprotection to yield the final product. The separation of geometric isomers is often accomplished using high-performance liquid chromatography (HPLC).
Enzymatic Synthesis
For laboratory-scale production, an enzymatic approach can be employed, leveraging the biological machinery responsible for LTC4 synthesis.
Experimental Protocol: Enzymatic Synthesis of LTC4
-
Purification of LTC4 Synthase:
-
Homogenize a source rich in LTC4S (e.g., KG-1 myeloid cells) and isolate the microsomal fraction by differential centrifugation.[7]
-
Solubilize the microsomal proteins using a detergent mixture (e.g., 0.4% sodium deoxycholate and 0.4% Triton X-102).[7]
-
Apply the solubilized protein to an S-hexyl-glutathione-agarose affinity column.[7]
-
Elute the bound LTC4S using a competitor such as 7.5 mM probenecid.[7]
-
Remove the probenecid and further purify the enzyme by methods such as non-denaturing gel electrophoresis.[7]
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., Tris buffer, pH 7.8) containing purified LTC4S, reduced glutathione (GSH), and the substrate, LTA4.
-
LTA4 is highly unstable and is typically generated fresh by alkaline hydrolysis of its more stable methyl ester.[4]
-
Incubate the reaction mixture at 37°C. The reaction is typically complete within 5-10 minutes.
-
-
Purification of LTC4:
-
Stop the reaction by acidification and extract the leukotrienes using a solid-phase extraction cartridge (e.g., C18).
-
Elute the leukotrienes with an organic solvent (e.g., methanol).
-
Purify LTC4 from the reaction mixture using reversed-phase HPLC.
-
Note: 11-trans-LTC4 can be obtained through the isomerization of the purified LTC4 by gentle heating or by optimizing the initial synthesis to favor the formation of the 11-trans isomer.
Analytical Characterization
The identification and quantification of 11-trans-LTC4 require sensitive and specific analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the primary method for the purification and quantification of leukotrienes.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile in water, often with a small amount of an acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at 280 nm, which is the characteristic absorbance maximum for the conjugated triene system of leukotrienes.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and structural confirmation for the analysis of leukotrienes in complex biological samples.[9]
Typical LC-MS/MS Parameters:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode.
-
Mass Analyzer: Triple quadrupole or ion trap.
-
Detection: Selected reaction monitoring (SRM) for specific precursor-to-product ion transitions of 11-trans-LTC4.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of leukotrienes and their isomers, confirming the stereochemistry of the double bonds and chiral centers.
Signaling Pathways and Biological Activity
11-trans-LTC4, like other cysteinyl leukotrienes, exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), namely the cysteinyl leukotriene receptors, CysLT1R and CysLT2R.[10] The binding of 11-trans-LTC4 to these receptors initiates a cascade of intracellular signaling events.
Receptor Binding and Activation:
-
CysLT1R: Shows a higher affinity for LTD4, followed by LTC4 and then LTE4.[11]
-
CysLT2R: Binds LTC4 and LTD4 with roughly equal affinity.[11]
Radioligand binding assays using guinea pig ileum have shown that 11-trans-LTC4 has a pKi of 6.58, which is comparable to the pKi of 6.42 for LTC4, indicating similar binding affinities for the CysLT receptors in this tissue.[4]
Downstream Signaling:
Activation of CysLT receptors, primarily coupled to Gq/11 and to a lesser extent Gi/o G-proteins, leads to:[12][13]
-
Activation of Phospholipase C (PLC): Gq/11 activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.
-
Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG synergistically activate PKC, which in turn phosphorylates various downstream targets, leading to cellular responses.
-
MAPK Pathway Activation: CysLT receptor signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, which is involved in cell proliferation and inflammation.[14]
These signaling events ultimately result in the characteristic physiological effects of cysteinyl leukotrienes, including smooth muscle contraction (bronchoconstriction), increased vascular permeability, and the recruitment of inflammatory cells.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Molecular Weight | 625.8 g/mol | N/A | [15] |
| CAS Number | 74841-69-3 | N/A | [8] |
| UV Absorbance (λmax) | ~280 nm | In ethanol | [8] |
| pKi (vs. CysLT receptors) | 6.58 | Guinea pig ileum | [4] |
| pKi of LTC4 (for comparison) | 6.42 | Guinea pig ileum | [4] |
Conclusion and Future Perspectives
11-trans-Leukotriene C4 is a biologically active isomer of LTC4 that plays a significant role in inflammatory responses. Its discovery and characterization have provided deeper insights into the complexities of the leukotriene signaling pathway. The near-equipotent bioactivity of 11-trans-LTC4 compared to LTC4 underscores the importance of considering all isomers in biological systems and in the development of therapeutic interventions targeting the cysteinyl leukotriene pathway.
Future research should focus on elucidating the precise conditions that favor the formation of 11-trans-LTC4 in vivo, its specific interactions with CysLT receptor subtypes, and its distinct contributions to the pathophysiology of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular disease. The development of antagonists that can effectively block the actions of all biologically active leukotriene isomers, including 11-trans-LTC4, may offer improved therapeutic strategies for these conditions. The detailed synthetic and analytical protocols provided in this guide aim to support these future research endeavors.
References
- 1. LTC4 synthase. Enzymology, biochemistry, and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosciencepharma.com [biosciencepharma.com]
- 6. [Synthesis of the leukotriene A4 methyl ester via acetylene intermediates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of human leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific leukotriene receptors couple to distinct G proteins to effect stimulation of alveolar macrophage host defense functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 11-trans-Leukotriene C4 | C30H47N3O9S | CID 5283134 - PubChem [pubchem.ncbi.nlm.nih.gov]
